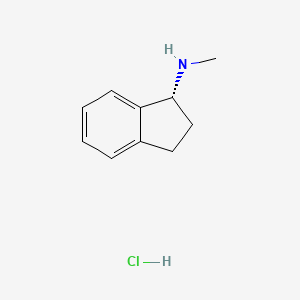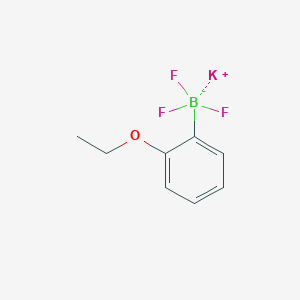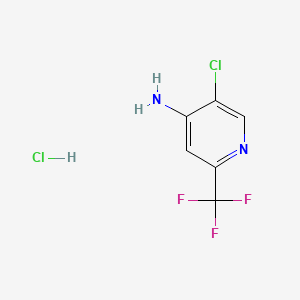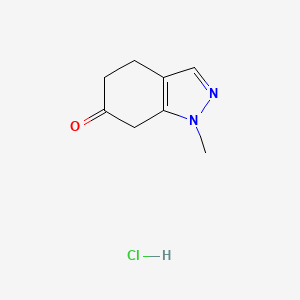![molecular formula C7H14ClNO B13456321 rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)
rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes a seven-membered ring with an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the amine group: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro compound.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
- rac-(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a bicyclic structure, they differ in the functional groups attached to the bicyclic system. For example, rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride has an amino and hydroxyl group, whereas rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride has a methylated amine group.
- Reactivity: The presence of different functional groups affects the reactivity and types of reactions these compounds can undergo. For instance, the hydroxyl group in rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride allows for additional hydrogen bonding and reactivity compared to the methylated amine group.
- Applications: The unique functional groups also influence the applications of these compounds. The methylated amine group in this compound may make it more suitable for certain catalytic or pharmaceutical applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
(1S,2R,4R)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1 |
InChI-Schlüssel |
QJAAIXFWMXMBMY-IXUZKAFRSA-N |
Isomerische SMILES |
CN[C@@H]1C[C@H]2CC[C@@H]1O2.Cl |
Kanonische SMILES |
CNC1CC2CCC1O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)


![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)


![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid](/img/structure/B13456286.png)
![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)

![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
